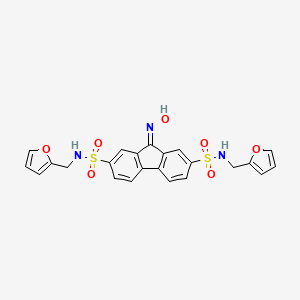
N-(4-bromophenyl)-N'-(2-methoxy-5-methylphenyl)urea
Übersicht
Beschreibung
N-(4-bromophenyl)-N'-(2-methoxy-5-methylphenyl)urea, also known as BPU, is a synthetic compound that belongs to the class of phenylurea derivatives. It has been extensively studied for its potential applications in cancer treatment due to its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-N'-(2-methoxy-5-methylphenyl)urea involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. N-(4-bromophenyl)-N'-(2-methoxy-5-methylphenyl)urea binds to the colchicine site on tubulin, thereby preventing the formation of microtubules and disrupting the mitotic spindle. This leads to cell cycle arrest and apoptosis in cancer cells. N-(4-bromophenyl)-N'-(2-methoxy-5-methylphenyl)urea also inhibits the activity of topoisomerase II, which is involved in DNA replication and repair, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N'-(2-methoxy-5-methylphenyl)urea has been found to have low toxicity and good bioavailability, making it a promising candidate for cancer treatment. It has been shown to induce cell cycle arrest at the G2/M phase and apoptosis in cancer cells, while having minimal effects on normal cells. N-(4-bromophenyl)-N'-(2-methoxy-5-methylphenyl)urea also inhibits angiogenesis and metastasis, which are important processes in cancer progression. Furthermore, N-(4-bromophenyl)-N'-(2-methoxy-5-methylphenyl)urea has been found to enhance the immune response against cancer cells, further contributing to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromophenyl)-N'-(2-methoxy-5-methylphenyl)urea has several advantages for lab experiments, including its low toxicity, good bioavailability, and ability to enhance the efficacy of chemotherapy and radiation therapy. However, N-(4-bromophenyl)-N'-(2-methoxy-5-methylphenyl)urea also has some limitations, such as its limited solubility in aqueous solutions and its potential for off-target effects. Furthermore, the optimal dosage and administration route of N-(4-bromophenyl)-N'-(2-methoxy-5-methylphenyl)urea for cancer treatment are still under investigation.
Zukünftige Richtungen
There are several future directions for the research on N-(4-bromophenyl)-N'-(2-methoxy-5-methylphenyl)urea. One direction is to investigate the optimal dosage and administration route of N-(4-bromophenyl)-N'-(2-methoxy-5-methylphenyl)urea for cancer treatment, as well as its potential for combination therapy with other anti-cancer agents. Another direction is to explore the potential applications of N-(4-bromophenyl)-N'-(2-methoxy-5-methylphenyl)urea in other diseases, such as Alzheimer's disease and Parkinson's disease, which are also associated with abnormal tubulin polymerization. Furthermore, the development of novel N-(4-bromophenyl)-N'-(2-methoxy-5-methylphenyl)urea derivatives with improved properties and efficacy is also an area of future research.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-N'-(2-methoxy-5-methylphenyl)urea has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(4-bromophenyl)-N'-(2-methoxy-5-methylphenyl)urea exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis, as well as inhibiting angiogenesis and metastasis. Furthermore, N-(4-bromophenyl)-N'-(2-methoxy-5-methylphenyl)urea has been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(2-methoxy-5-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-10-3-8-14(20-2)13(9-10)18-15(19)17-12-6-4-11(16)5-7-12/h3-9H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDCERCDEAQIQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-methyl-3-{[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4790950.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4790953.png)
![2-[4-[2-(2-furyl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4790958.png)
![N-[2-(dimethylamino)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4790980.png)
![N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-methoxyphenyl)pentanamide](/img/structure/B4790988.png)
![3-(2-fluorobenzyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4790992.png)
![1-{[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4790999.png)


![3-methyl-6-(4,5,6,7-tetrahydro-1-benzothien-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4791016.png)
![methyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B4791026.png)
![N-cyclopentyl-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4791030.png)
